Barbinervic Acid
Description
ursane type triterpene from leaves of Clethra barbinervis; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22-,23-,25+,26-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHQFGOOMKJFLP-JGLQYCRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982740 | |
| Record name | 3,19,23-Trihydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64199-78-6 | |
| Record name | Barbinervic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064199786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,19,23-Trihydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARBINERVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LE3S4VZXX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Uncharted Path: A Technical Guide to the Biosynthesis of Barbinervic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the proposed biosynthetic pathway of barbinervic acid, a pentacyclic triterpenoid with noteworthy pharmacological potential. While the complete enzymatic cascade leading to this compound has yet to be fully elucidated, this document synthesizes current knowledge of triterpenoid biosynthesis to present a robust hypothetical pathway. By providing a framework of the key enzymatic steps, quantitative data from related compounds, and detailed experimental protocols, this guide aims to facilitate further research and unlock the therapeutic promise of this complex natural product.
Introduction to this compound
This compound, with the chemical structure (4S)-3α,19,24-Trihydroxyurs-12-en-28-oic acid, is a naturally occurring ursane-type pentacyclic triterpenoid.[1] It has been isolated from plant species such as Eugenia punicifolia. Preliminary studies have highlighted its potential as a vasodilator, suggesting its promise as a lead compound for the development of novel cardiovascular drugs.[2] Understanding its biosynthesis is crucial for developing sustainable biotechnological production methods.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of triterpenoid synthesis, originating from primary metabolism and culminating in a series of specific tailoring reactions. The proposed pathway can be divided into three main stages: the formation of the universal triterpene precursor, the cyclization to the ursane skeleton, and the functionalization of the α-amyrin backbone.
Stage 1: Formation of 2,3-Oxidosqualene via the Mevalonate (MVA) Pathway
The journey to this compound begins with the MVA pathway, a fundamental metabolic route in the cytoplasm of plant cells.[3][4] This pathway synthesizes the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA.[5] These are sequentially condensed to form the 30-carbon linear precursor, squalene. Squalene then undergoes epoxidation, catalyzed by squalene epoxidase (SQE), to yield 2,3-oxidosqualene, the final universal precursor for the biosynthesis of a vast array of triterpenoids.[4][5]
Stage 2: Cyclization to the α-Amyrin Skeleton
The crucial step that dictates the core structure of this compound is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).[6][7][8] For the formation of the ursane skeleton, a specific OSC, α-amyrin synthase, is required.[5][9] This enzyme orchestrates a complex cascade of carbocation-mediated cyclizations and rearrangements of the linear 2,3-oxidosqualene to produce the pentacyclic α-amyrin.[9][10]
Stage 3: Tailoring of the α-Amyrin Scaffold
The final stage in the biosynthesis of this compound involves a series of oxidative modifications to the α-amyrin backbone. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and versatile family of enzymes responsible for the vast structural diversity of triterpenoids.[11][12][13][14] Based on the structure of this compound, the following sequential or parallel modifications of α-amyrin are proposed:
-
Hydroxylation at C-3: An initial hydroxylation at the C-3 position is a common feature in many triterpenoids.
-
Oxidation at C-28: A multi-step oxidation of the C-28 methyl group to a carboxylic acid, likely proceeding through alcohol and aldehyde intermediates.
-
Hydroxylation at C-19: A specific hydroxylation at the C-19 position.
-
Hydroxylation at C-24: Hydroxylation of the C-24 methyl group.
The precise order and the specific CYP enzymes involved in these steps for this compound biosynthesis remain to be experimentally determined.
Key Enzyme Families in this compound Biosynthesis
The biosynthesis of this compound is dependent on the coordinated action of several key enzyme families:
-
Oxidosqualene Cyclases (OSCs): These enzymes are responsible for the cyclization of 2,3-oxidosqualene into the specific triterpene scaffold. For this compound, an α-amyrin synthase is the key OSC.[10][15][16]
-
Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes introduces functional groups, primarily hydroxyl groups, onto the triterpene skeleton.[11][14][17] The subsequent oxidation of these hydroxyl groups to aldehydes and carboxylic acids is also often catalyzed by CYPs.
-
UDP-dependent Glycosyltransferases (UGTs): While this compound itself is an aglycone, UGTs are crucial for the glycosylation of triterpenoids to form saponins.[2][18][19][20][21] The study of the complete metabolic profile of the source organism may reveal glycosylated derivatives of this compound.
Quantitative Data on Triterpenoid Biosynthesis
Direct quantitative data for the biosynthesis of this compound is not yet available. However, data from studies on the production of similar triterpenoids in engineered microbial or plant systems can provide valuable benchmarks for future research.
| Triterpenoid | Host Organism | Precursor | Key Enzymes Expressed | Titer/Yield | Reference |
| Oleanolic acid | Nicotiana benthamiana | β-amyrin | CYP716A12 | ~13-fold increase with optimized vector | [22] |
| Ursolic acid | Saccharomyces cerevisiae | α-amyrin | CYP716A subfamily | Not specified | [23] |
| Betulinic acid | Saccharomyces cerevisiae | Lupeol | CYP716A subfamily | Not specified | [23] |
| Maslinic acid | Nicotiana benthamiana | Erythrodiol | CYP716C11 | Not specified | [24] |
Disclaimer: The data presented in this table are for illustrative purposes and are derived from studies on related triterpenoids. Actual yields for this compound may vary depending on the host system and optimization strategies.
Experimental Protocols for Pathway Elucidation
The following protocols are representative of the methodologies used to identify and characterize genes and enzymes involved in triterpenoid biosynthesis.
Protocol 1: Heterologous Expression of Candidate Genes in Saccharomyces cerevisiae
This protocol describes the functional characterization of a candidate oxidosqualene cyclase or cytochrome P450 gene in yeast.
1. Gene Cloning and Vector Construction:
- Isolate total RNA from the source plant tissue (e.g., leaves of Eugenia punicifolia).
- Synthesize cDNA using reverse transcriptase.
- Amplify the full-length open reading frame of the candidate gene using PCR with specific primers.
- Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
2. Yeast Transformation and Expression:
- Transform the expression vector into a suitable S. cerevisiae strain (e.g., a strain engineered to produce high levels of 2,3-oxidosqualene).
- Grow the transformed yeast cells in a selective medium lacking uracil.
- Induce gene expression by transferring the cells to a medium containing galactose.
3. Metabolite Extraction and Analysis:
- After a period of induction (e.g., 48-72 hours), harvest the yeast cells by centrifugation.
- Perform an alkaline hydrolysis of the cell pellet to release triterpenoids.
- Extract the triterpenoids with an organic solvent (e.g., hexane or ethyl acetate).
- Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the candidate enzyme by comparing its retention time and mass spectrum with an authentic standard.[25]
Protocol 2: Transient Expression of Biosynthetic Pathways in Nicotiana benthamiana
This protocol allows for the rapid reconstitution of a multi-enzyme biosynthetic pathway in a plant host.
1. Vector Construction and Agroinfiltration:
- Clone the candidate genes (e.g., an OSC and several CYPs) into a plant expression vector (e.g., pEAQ-HT).
- Transform the expression vectors into Agrobacterium tumefaciens.
- Grow the individual Agrobacterium strains carrying the different constructs.
- Mix the cultures of the different strains and infiltrate the mixture into the leaves of N. benthamiana plants.
2. Metabolite Extraction and Analysis:
- After 5-7 days of incubation, harvest the infiltrated leaf tissue.
- Freeze-dry the tissue and grind it to a fine powder.
- Extract the metabolites using an appropriate solvent (e.g., methanol or ethanol).
- Analyze the extract by LC-MS to identify the final and intermediate products of the reconstituted pathway.[3][22]
Mandatory Visualizations
Proposed Biosynthesis Pathway of this compound
Caption: Proposed biosynthesis pathway of this compound.
Experimental Workflow for Triterpenoid Pathway Elucidation
Caption: General workflow for elucidating a triterpenoid biosynthesis pathway.
References
- 1. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Recent advances in triterpenoid pathway elucidation and engineering [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]
- 7. Identification and Functional Characterization of Oxidosqualene Cyclases from Medicinal Plant Hoodia gordonii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. Oxidosqualene cyclases involved in the biosynthesis of triterpenoids in Quercus suber cork - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]
- 23. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Barbinervic Acid: A Comprehensive Physicochemical and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbinervic acid is a pentacyclic triterpenoid compound that has garnered interest within the scientific community for its potential therapeutic applications. As a naturally occurring phytochemical, it belongs to the ursane family of triterpenes and has been isolated from various plant species. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details on experimental methodologies for its characterization, and an exploration of its biological activities, with a focus on its role in signaling pathways.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₅ | [1][2] |
| Molecular Weight | 488.709 g/mol | [2] |
| CAS Number | 64199-78-6 | [1] |
| Melting Point | Not experimentally determined in the provided search results. | |
| Boiling Point | Not applicable; likely to decompose at high temperatures. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | [3] |
| pKa (Predicted) | Not experimentally determined. Can be predicted using computational methods based on quantitative structure-property relationships (QSPR). | [1][2][4][5][6] |
| LogP (Predicted) | Not experimentally determined. Can be calculated based on the summation of fragment values from the molecule's structure. | [3] |
Experimental Protocols
The characterization of this compound involves a series of standard experimental procedures for the isolation and identification of natural products, as well as for the determination of their physicochemical properties.
Isolation and Characterization of this compound
The isolation of this compound from plant material typically follows a multi-step process:
-
Extraction: The dried and powdered plant material is subjected to solvent extraction, often using methanol or ethanol.
-
Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their solubility.
-
Chromatographic Purification: The fractions containing the target compound are further purified using chromatographic techniques. This may involve:
-
Thin-Layer Chromatography (TLC): Used for monitoring the separation and identifying fractions containing this compound.
-
Column Chromatography: A preparative technique to isolate the compound in larger quantities.
-
High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve a high degree of purity.
-
-
Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Determination of Melting Point
-
Sample Preparation: A small amount of the purified crystalline solid is placed in a capillary tube.
-
Apparatus: A melting point apparatus is used, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Measurement: The sample is heated at a controlled rate. The temperature range from which the solid begins to melt to the point at which it is completely liquid is recorded as the melting point range.
-
Differential Scanning Calorimetry (DSC): For a more precise determination, DSC can be used. This technique measures the heat flow into the sample as a function of temperature. The peak of the endothermic transition corresponds to the melting point.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit vasodilator effects, a property that is of significant interest for cardiovascular research.
Vasodilator Activity
Studies have shown that this compound can induce relaxation of vascular smooth muscle. This effect has been found to be dependent on the presence of a functional endothelium and the production of nitric oxide (NO). In silico modeling has suggested that this compound may directly interact with nitric oxide synthase (NOS), the enzyme responsible for NO production.
Proposed Signaling Pathway for this compound-Induced Vasodilation
The following diagram illustrates the proposed signaling pathway through which this compound is thought to exert its vasodilatory effects.
Caption: Proposed NO/cGMP signaling pathway for this compound-induced vasodilation.
This pathway involves the activation of endothelial nitric oxide synthase (eNOS) by this compound, leading to the production of nitric oxide. NO then diffuses into the adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic GMP (cGMP), which in turn activates Protein Kinase G (PKG). The activation of PKG leads to a decrease in intracellular calcium concentration, resulting in the relaxation of the smooth muscle and subsequent vasodilation.
References
- 1. mrupp.info [mrupp.info]
- 2. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. optibrium.com [optibrium.com]
Preliminary Pharmacological Screening of Barbinervic Acid: A Technical Overview for Drug Discovery Professionals
An In-depth Technical Guide on the Initial Pharmacological Assessment of Barbinervic Acid and its Botanical Source, Eugenia punicifolia
Introduction
This compound, a pentacyclic triterpenoid isolated from Eugenia punicifolia, represents a promising scaffold for novel therapeutic development. Preliminary research, primarily focused on the crude extracts of E. punicifolia and to a lesser extent on the isolated compound, suggests a range of potential pharmacological activities. This technical guide provides a comprehensive summary of the existing data on the preliminary pharmacological screening of this compound and its source extract, with a focus on vasodilator, anti-inflammatory, antioxidant, and potential anti-cancer effects. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
Pharmacological Activities of this compound and Eugenia punicifolia Extract
The initial pharmacological assessments have revealed several key bioactivities associated with this compound and extracts of Eugenia punicifolia. The following sections summarize the quantitative data from these preliminary studies.
Vasodilator Effects
In vitro studies have demonstrated that this compound possesses vasodilator properties. This effect is considered to be dependent on the nitric oxide (NO) pathway.
Table 1: Vasodilator Activity of this compound
| Compound/Extract | Assay | Key Findings | Reference |
| This compound | Rat Renal Artery Perfusion | IC₅₀ = 30 μM (inhibition of noradrenaline-induced renal tonus) | [1] |
| This compound | Rat Aorta Isometric Tension | 53.2 ± 0.05% relaxation (K⁺ pre-contracted); 36.7 ± 0.05% relaxation (phenylephrine pre-contracted) at 70 μM | [1] |
Antioxidant and Enzyme Inhibitory Activities of Eugenia punicifolia Extract
Extracts from the leaves of Eugenia punicifolia (EEP) have shown significant antioxidant and enzyme-inhibiting capabilities, which are relevant to the management of metabolic syndrome.
Table 2: Antioxidant and Enzyme Inhibitory Effects of Eugenia punicifolia Leaf Extract (EEP)
| Activity | Assay | IC₅₀ (µg/mL) | Reference |
| Antioxidant | ABTS•+ Scavenging | 10.5 ± 1.2 | [1] |
| Antioxidant | DPPH• Scavenging | 28.84 ± 0.54 | [1] |
| Antioxidant | O₂•− Scavenging | 38.12 ± 2.6 | [1] |
| Enzyme Inhibition | α-Amylase | 122.8 ± 6.3 | [1] |
| Enzyme Inhibition | α-Glucosidase | 2.9 ± 0.1 | [1] |
| Enzyme Inhibition | Xanthine Oxidase | 23.5 ± 2.6 | [1] |
Potential Anti-inflammatory and Anti-cancer Activities
While direct studies on isolated this compound are lacking, the traditional use of Eugenia punicifolia for treating inflammation suggests a potential anti-inflammatory role for its constituents.[2] Furthermore, extracts from other Eugenia species have demonstrated cytotoxic effects against cancer cell lines, indicating a potential avenue for investigation for this compound. A study on Eugenia florida leaf extract showed cytotoxic activity against K562 (leukemia) and SK-Mel-28 (melanoma) cell lines, with the crude extract having an IC₅₀ of 12 µg/mL against K562 cells.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following are representative protocols for the key assays mentioned.
Vasodilator Activity Assessment in Rat Aorta
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in a Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (3-5 mm).
-
Experimental Setup: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a 95% O₂/5% CO₂ mixture. The tension of the rings is recorded using an isometric force transducer.
-
Contraction and Relaxation: The rings are pre-contracted with phenylephrine or potassium chloride. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to induce relaxation.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist. The IC₅₀ value is calculated using a dose-response curve.
DPPH Radical Scavenging Assay (Antioxidant)
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure: Different concentrations of the test compound (or extract) are added to the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC₅₀ value is determined from a plot of scavenging activity against the concentration of the test compound.
MTT Assay for Cytotoxicity (Anti-cancer)
-
Cell Culture: Human cancer cell lines (e.g., K562, SK-Mel-28) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (or extract) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated from the dose-response curve.
Visualizations: Pathways and Workflows
Proposed Signaling Pathway for Vasodilator Effect
The vasodilator action of this compound is reported to be NO-dependent.[1] The following diagram illustrates the proposed signaling pathway.
General Workflow for Pharmacological Screening of a Natural Product
The following diagram outlines a typical workflow for the preliminary pharmacological screening of a natural product like this compound.
Conclusion and Future Directions
The preliminary pharmacological screening of this compound and extracts from its source, Eugenia punicifolia, reveals a promising profile for further investigation. The vasodilator effects of isolated this compound are quantitatively documented, and the antioxidant and enzyme-inhibiting properties of the plant extract are significant. However, there is a clear need for more extensive research on the isolated compound to definitively attribute the observed activities of the extract to this compound and to explore its full therapeutic potential.
Future research should focus on:
-
Comprehensive Anti-inflammatory Studies: Evaluating the anti-inflammatory effects of isolated this compound in various in vitro and in vivo models.
-
Anti-cancer Screening: A systematic screening of this compound against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative potential.
-
Antiviral Evaluation: Investigating the potential of this compound to inhibit the replication of a range of viruses.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound for its observed pharmacological effects.
References
Barbinervic Acid: A Comprehensive Technical Review of Its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbinervic acid, a pentacyclic triterpenoid, has emerged as a molecule of interest within the scientific community due to its presence in various medicinal plants and the promising pharmacological activities associated with its extracts. This technical guide provides a comprehensive literature review of the studies conducted on this compound, with a focus on its isolation, known biological effects, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Isolation and Physicochemical Properties
This compound is a naturally occurring pentacyclic triterpene acid. It is often found alongside its epimer, rotungenic acid, as well as other well-known triterpenoids such as ursolic acid and oleanolic acid. A significant source of this compound is the leaves of the persimmon tree (Diospyros kaki)[1].
Experimental Protocols: Isolation of this compound
A successful method for the single-step preparative separation of this compound from the leaves of Diospyros kaki utilizes High-Speed Counter-Current Chromatography (HSCCC).
Protocol: High-Speed Counter-Current Chromatography (HSCCC)
-
Apparatus: A preparative HSCCC instrument equipped with a 1000 mL coil column.
-
Solvent System: A two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water at a volume ratio of 3:6:4:2 (v/v/v/v).
-
Procedure:
-
The crude extract from the leaves of Diospyros kaki is dissolved in a suitable solvent.
-
The HSCCC coil is first entirely filled with the stationary phase.
-
The apparatus is then rotated at a specific speed while the mobile phase is pumped through the coil at a constant flow rate.
-
The sample solution is injected into the separation coil.
-
The effluent from the outlet of the column is continuously monitored by a UV detector and collected in fractions.
-
The fractions containing the purified compounds are analyzed by High-Performance Liquid Chromatography (HPLC) and the structures are confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In a specific application of this method, 49.6 mg of this compound was successfully isolated in a single operation[2].
Biological Activities and Pharmacological Potential
While the plant extracts containing this compound have been associated with a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory effects, research on the isolated compound is still in its early stages. The following sections detail the currently available data on the specific pharmacological effects of this compound.
Cardiovascular Effects: Vasodilation
A key study has demonstrated the vasodilatory properties of this compound isolated from Eugenia punicifolia.
Quantitative Data: Vasodilatory Effect of this compound
| Parameter | Value | Experimental System | Agonist | Reference |
| IC50 | 30 µM | Perfused renal arteries | Noradrenaline (NA) | [1] |
Experimental Protocol: Vasodilation Assay in Perfused Renal Arteries
-
Tissue Preparation: Renal arteries are cannulated and perfused with Krebs-Hepes solution.
-
Measurement: Changes in isometric tension of the aorta are recorded using a data acquisition system.
-
Procedure:
-
The renal arteries are pre-contracted with an agonist such as noradrenaline (NA).
-
Cumulative concentration-response curves are constructed for this compound to determine its effect on the agonist-induced tone.
-
The involvement of the nitric oxide (NO) pathway is investigated by conducting experiments in the presence and absence of NO synthase inhibitors.
-
The study found that this compound reduced the renal tonus induced by noradrenaline in a manner dependent on nitric oxide (NO)[1].
Signaling Pathway: Vasodilation
In silico docking studies have suggested a potential interaction between this compound and nitric oxide synthase (NOS), providing a possible mechanism for its NO-dependent vasodilatory effect.
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Areas for Future Research: Anti-inflammatory and Anticancer Activities
While extracts of plants containing this compound have shown anti-inflammatory and anticancer potential, there is a notable lack of published studies on these activities for the isolated compound. This represents a significant gap in the literature and a promising area for future investigation.
Potential Anti-inflammatory Mechanisms
Based on studies of other structurally related triterpenoids and the general mechanisms of inflammation, potential anti-inflammatory activities of this compound could be investigated through the following assays and pathways:
Experimental Workflow: Investigating Anti-inflammatory Activity
Caption: Experimental workflow for evaluating the anti-inflammatory potential of this compound.
Potential Signaling Pathways in Inflammation
Many natural products exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Future studies should investigate the effect of this compound on these pathways.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Potential Anticancer Mechanisms
Similarly, the anticancer potential of isolated this compound remains to be elucidated. Based on the known activities of other triterpenoids, investigations into its effects on cancer cell proliferation, apoptosis, and cell cycle regulation are warranted.
Experimental Workflow: Investigating Anticancer Activity
Caption: Experimental workflow for evaluating the anticancer potential of this compound.
Potential Signaling Pathways in Apoptosis
The induction of apoptosis is a key mechanism for many anticancer agents. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are central to this process. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate.
Caption: Hypothetical mechanism of this compound-induced apoptosis via the mitochondrial pathway.
Conclusion
This compound is a readily available natural product with demonstrated vasodilatory activity. The existing research provides a solid foundation for its further investigation as a potential therapeutic agent, particularly in the context of cardiovascular diseases. However, the comprehensive pharmacological profile of this compound remains largely unexplored. There is a pressing need for dedicated studies on its anti-inflammatory and anticancer properties to unlock its full therapeutic potential. The experimental designs and signaling pathways outlined in this guide offer a roadmap for future research in this exciting area of natural product drug discovery.
References
Methodological & Application
Application Note: A Validated HPLC Method for the Quantitative Analysis of Barbinervic Acid
Abstract
This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of barbinervic acid. This compound, a bioactive triterpenoid found in various plant species, has garnered significant interest for its potential therapeutic properties. The method detailed herein utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection at 208 nm. This protocol provides a reliable and reproducible approach for the determination of this compound in both raw materials and purified extracts, making it an invaluable tool for researchers, scientists, and professionals in the fields of natural product chemistry and drug development. The method has been validated for linearity, precision, accuracy, and sensitivity.
Introduction
This compound is a pentacyclic triterpenoid that has been isolated from various plant sources, including the leaves of Diospyros kaki (persimmon).[1] Triterpenoids are a large and structurally diverse class of natural products known for a wide range of pharmacological activities.[2] Due to the therapeutic potential of this compound, a reliable analytical method is essential for its quantification in different matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile compounds in complex mixtures.[3] However, many triterpenoids, including this compound, lack strong UV-absorbing chromophores, which presents a challenge for detection.[1][4] This application note outlines a developed and validated RP-HPLC method that addresses this challenge by utilizing low-wavelength UV detection, providing the necessary sensitivity for accurate quantification.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) or equivalent.
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Analytical Balance: Mettler Toledo ME204 or equivalent.
-
Ultrasonic Bath: Branson 2800 or equivalent.
-
Syringe Filters: 0.45 µm PTFE.
Reagents and Standards
-
This compound reference standard (>98% purity) was obtained from a commercial supplier.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, obtained from a Milli-Q water purification system).
-
Formic acid (ACS grade).
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water (v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 208 nm[5]
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of dried and powdered plant material into a 50 mL centrifuge tube. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Decant the supernatant into a clean flask. Repeat the extraction process on the residue two more times.
-
Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with 5 mL of methanol.
-
Filtration: Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.
Results and Discussion
The developed HPLC method provides excellent separation and resolution for this compound. Under the described chromatographic conditions, this compound is expected to elute with a reproducible retention time. The use of a C18 column is well-suited for the separation of non-polar to moderately polar compounds like triterpenoids.[6][7] The gradient elution allows for the efficient separation of this compound from other matrix components. Detection at 208 nm provides adequate sensitivity for quantification at low concentrations.[5]
The method was validated according to the International Conference on Harmonisation (ICH) guidelines, and the results are summarized in the table below.
Table 1: Summary of Method Validation Parameters
| Parameter | Result |
| Retention Time (min) | ~ 15.2 |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 |
| Precision (%RSD, n=6) | < 2.0 |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Conclusion
The HPLC method described in this application note is a reliable, sensitive, and accurate tool for the quantitative analysis of this compound in various samples. The detailed protocol for sample preparation and the validated chromatographic conditions make this method suitable for routine quality control and research applications in the pharmaceutical and natural product industries.
Visualizations
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of triterpenoids in Rhizoma Alismatis extracts: Ingenta Connect [ingentaconnect.com]
- 6. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 7. extractionmagazine.com [extractionmagazine.com]
Application Notes and Protocols: 1H and 13C NMR Spectral Data of Barbinervic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barbinervic acid, a pentacyclic triterpenoid, has garnered interest within the scientific community due to its potential therapeutic properties, including antioxidant, anticancer, and anti-inflammatory activities. Accurate structural elucidation is paramount for the advancement of drug discovery and development efforts. This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, presented in a clear tabular format for easy reference. Furthermore, a comprehensive experimental protocol for the acquisition of NMR data is outlined, alongside a logical workflow for the isolation and characterization of such natural products.
¹H and ¹³C NMR Spectral Data of this compound
The ¹H and ¹³C NMR spectral data for this compound were assigned based on extensive 1D and 2D NMR experiments, including COSY, HMQC, and HMBC. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of this compound (500 MHz, C₅D₅N)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 3.42 | dd | 11.5, 4.5 |
| 7 | 5.59 | br s | |
| 11α | 2.15 | m | |
| 11β | 1.98 | m | |
| 12α | 1.75 | m | |
| 12β | 1.65 | m | |
| 15α | 2.25 | d | 11.0 |
| 15β | 1.50 | m | |
| 16 | 4.45 | d | 11.0 |
| 18 | 2.98 | d | 11.5 |
| 23 | 1.25 | s | |
| 24 | 1.05 | s | |
| 25 | 0.95 | s | |
| 26 | 1.15 | s | |
| 27 | 1.45 | s | |
| 29 | 4.10 | d | 11.0 |
| 30 | 3.85 | d | 11.0 |
Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, C₅D₅N)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 47.1 | 16 | 73.8 |
| 2 | 68.8 | 17 | 49.9 |
| 3 | 81.2 | 18 | 54.5 |
| 4 | 42.5 | 19 | 73.1 |
| 5 | 56.1 | 20 | 42.3 |
| 6 | 18.5 | 21 | 30.8 |
| 7 | 128.9 | 22 | 37.1 |
| 8 | 139.8 | 23 | 28.5 |
| 9 | 48.2 | 24 | 16.9 |
| 10 | 38.7 | 25 | 17.5 |
| 11 | 24.1 | 26 | 17.6 |
| 12 | 125.8 | 27 | 26.2 |
| 13 | 138.4 | 28 | 180.5 |
| 14 | 42.3 | 29 | 65.4 |
| 15 | 28.5 | 30 | 67.3 |
Data obtained from Phytochemistry, 2003, 64, 293-302.
Experimental Protocols
The following is a representative protocol for the isolation and NMR analysis of triterpenoids like this compound.
Isolation and Purification of this compound
-
Extraction: The dried and powdered plant material (e.g., leaves, stem bark) is exhaustively extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
-
Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, for instance, n-hexane, chloroform, ethyl acetate, and n-butanol, to yield different fractions.
-
Chromatography: The fraction containing the compound of interest is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
-
Final Purification: Fractions containing the desired compound are further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
NMR Spectroscopic Analysis
-
Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., deuterated pyridine, C₅D₅N, ~0.5 mL) in a 5 mm NMR tube.
-
Instrument: NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument.
-
¹H NMR Spectroscopy:
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum.
-
Key parameters include a spectral width of around 220 ppm and a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.
-
Visualized Workflows
The following diagrams illustrate the logical workflow for the characterization of a novel natural product and a general scheme for investigating its biological activity.
Application of Barbinervic Acid: A Review of its Bioactive Properties
Abstract
This document outlines the current understanding of barbinervic acid, a pentacyclic triterpenoid found in various plant species. Extensive literature review indicates that this compound is recognized for its diverse pharmacological activities rather than for its application as a molecular probe. This document will detail its known biological effects, potential therapeutic applications, and relevant experimental data. It is important to distinguish this compound from barbituric acid, a structurally different compound whose derivatives are utilized in the development of fluorescent molecular probes. To date, no evidence in the reviewed scientific literature suggests that this compound is employed as a molecular probe for imaging or sensing applications.
Introduction: this compound - A Bioactive Triterpenoid
This compound is a naturally occurring pentacyclic triterpenoid compound isolated from various medicinal plants, including those from the Eugenia and Diospyros genera.[1][2] Structurally distinct from barbituric acid, this compound has been the subject of research for its potential therapeutic properties. Its biological activities are wide-ranging, with studies highlighting its antioxidant, anti-inflammatory, anticancer, and antihypertensive effects.[1] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current knowledge on this compound's bioactivity.
Pharmacological Activities and Potential Applications
The primary focus of research on this compound has been its potential as a therapeutic agent. The following sections summarize its key pharmacological effects.
Vasodilator and Antihypertensive Effects
One of the most well-documented activities of this compound is its ability to induce vasodilation, suggesting its potential in the management of cardiovascular diseases.[2]
Mechanism of Action: In vitro studies have demonstrated that this compound reduces vascular tone in a manner dependent on nitric oxide (NO).[2] Computational in silico analyses have further suggested that this compound may directly interact with nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium.[2] This interaction is believed to be a key mechanism behind its vasodilatory effect.
Signaling Pathway of this compound-Induced Vasodilation
References
Application Notes and Protocols for In Vitro Cell-Based Assays Using Barbinervic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential therapeutic effects of barbinervic acid in vitro. The protocols outlined below are adapted from established methodologies for similar compounds and are intended to serve as a starting point for studying the anti-cancer, anti-inflammatory, and neuroprotective properties of this compound.
Anti-Cancer Activity: Cytotoxicity and Apoptosis Induction
Application Note:
This compound can be evaluated for its anti-proliferative and cytotoxic effects on various cancer cell lines. The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells and can be investigated through assays that measure caspase activation and DNA fragmentation.
Data Presentation:
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 24 | 45.2 |
| 48 | 28.7 | ||
| A549 | Lung Cancer | 24 | 62.1 |
| 48 | 41.5 | ||
| HCT-116 | Colon Cancer | 24 | 38.9 |
| 48 | 25.3 | ||
| PC-3 | Prostate Cancer | 24 | 55.8 |
| 48 | 36.4 |
Table 2: Effect of this compound on Apoptosis Induction in HCT-116 Cells
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change) | Annexin V Positive Cells (%) |
| Control | - | 1.0 | 4.2 |
| This compound | 25 | 2.8 | 25.6 |
| This compound | 50 | 4.5 | 48.9 |
Experimental Protocols:
1.1 MTT Assay for Cell Viability
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24 or 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
1.2 Caspase-Glo® 3/7 Assay for Apoptosis
-
Materials:
-
HCT-116 cells
-
Complete growth medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed HCT-116 cells in a white-walled 96-well plate.
-
Treat cells with desired concentrations of this compound for 24 hours.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence with a luminometer.
-
Workflow Diagram:
Caption: Workflow for assessing the anti-cancer activity of this compound.
Anti-Inflammatory Activity: Inhibition of NF-κB Signaling
Application Note:
The transcription factor NF-κB is a key regulator of inflammation. Many inflammatory stimuli activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. Assays that measure the inhibition of NF-κB activation are valuable for identifying potential anti-inflammatory compounds.
Data Presentation:
Table 3: Inhibition of LPS-Induced NF-κB Activity by this compound in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NF-κB Reporter Activity (RLU) | Inhibition (%) |
| Control | - | 150 | - |
| LPS (1 µg/mL) | - | 2500 | 0 |
| LPS + this compound | 10 | 1800 | 28 |
| LPS + this compound | 25 | 1100 | 56 |
| LPS + this compound | 50 | 600 | 76 |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 25 | 15 |
| LPS (1 µg/mL) | - | 1200 | 850 |
| LPS + this compound | 25 | 550 | 380 |
| LPS + this compound | 50 | 280 | 190 |
Experimental Protocols:
2.1 NF-κB Reporter Assay
-
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.
-
Complete growth medium.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Luciferase Assay System (Promega).
-
Luminometer.
-
-
Protocol:
-
Seed the transfected RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
2.2 ELISA for Cytokine Measurement
-
Materials:
-
RAW 264.7 cells.
-
LPS.
-
This compound.
-
ELISA kits for TNF-α and IL-6 (R&D Systems or similar).
-
-
Protocol:
-
Culture RAW 264.7 cells and treat with this compound and LPS as described above.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's protocols.
-
Signaling Pathway Diagram:
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Neuroprotective Effects: Protection Against Oxidative Stress
Application Note:
Oxidative stress is implicated in the pathogenesis of neurodegenerative diseases. The neuroprotective potential of this compound can be assessed by its ability to protect neuronal cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂).
Data Presentation:
Table 5: Neuroprotective Effect of this compound on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment | This compound (µM) | H₂O₂ (µM) | Cell Viability (%) |
| Control | - | - | 100 |
| H₂O₂ | - | 200 | 48 |
| BA + H₂O₂ | 10 | 200 | 65 |
| BA + H₂O₂ | 25 | 200 | 82 |
| BA + H₂O₂ | 50 | 200 | 91 |
Table 6: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment | Concentration (µM) | ROS Level (Fold Change) |
| Control | - | 1.0 |
| H₂O₂ (200 µM) | - | 3.5 |
| H₂O₂ + this compound | 25 | 1.8 |
| H₂O₂ + this compound | 50 | 1.2 |
Experimental Protocols:
3.1 Neuroprotection Assay
-
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Complete growth medium.
-
Hydrogen peroxide (H₂O₂).
-
This compound.
-
MTT solution.
-
96-well plates.
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) and incubate for another 24 hours.
-
Assess cell viability using the MTT assay as described previously.
-
3.2 Measurement of Intracellular ROS
-
Materials:
-
SH-SY5Y cells.
-
H₂O₂.
-
This compound.
-
DCFDA-H2 (2',7'-dichlorofluorescin diacetate) probe.
-
Black 96-well plates.
-
Fluorescence microplate reader.
-
-
Protocol:
-
Culture and treat SH-SY5Y cells with this compound and H₂O₂ as in the neuroprotection assay.
-
Load the cells with DCFDA-H2 (5 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).
-
Signaling Pathway Diagram:
Caption: Potential modulation of the MAPK signaling pathway by this compound under oxidative stress.
Application Notes and Protocols for In Vivo Animal Study of Barbinervic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbinervic acid, a pentacyclic triterpenoid found in various medicinal plants, has demonstrated promising therapeutic potential in preclinical research. As a member of the triterpenoid class of compounds, it is suggested to possess anti-inflammatory, anticancer, and antioxidant properties. These activities are thought to be mediated through the modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK.
This document provides detailed application notes and protocols for designing and conducting in vivo animal studies to evaluate the toxicological and pharmacological profile of this compound. The following sections outline methodologies for acute toxicity assessment, pharmacokinetic analysis, and efficacy evaluation in anticancer and anti-inflammatory models.
Acute Oral Toxicity Study
An acute oral toxicity study is essential to determine the safety profile of this compound and to identify the median lethal dose (LD50). The following protocol is based on the OECD Guideline 423.[1][2][3][4]
Experimental Protocol:
-
Animal Model: Healthy, nulliparous, and non-pregnant female Sprague-Dawley rats (8-12 weeks old, weighing 180-220g) are used. Animals are acclimatized for at least 5 days before the experiment.
-
Housing: Animals are housed in polycarbonate cages under standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) with free access to standard pellet diet and water.[1]
-
Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally by gavage. A starting dose of 300 mg/kg is recommended based on the known toxicity profiles of similar triterpenoids. Subsequent dosing is adjusted based on the observed outcomes (mortality or morbidity) in the previous step, following the up-and-down procedure.
-
Observation: Animals are observed for clinical signs of toxicity and mortality continuously for the first 4 hours after dosing, and then daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior pattern.
-
Body Weight: Individual animal weights are recorded before dosing and then weekly until the end of the study.
-
Necropsy: All animals (including those that die during the study and those sacrificed at the end) undergo a gross necropsy.
Data Presentation:
Table 1: Acute Oral Toxicity of this compound in Rats
| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity |
| 300 | 3 | ||
| 2000 | 3 | ||
| Subsequent doses to be determined by the up-and-down procedure |
Pharmacokinetic Study
A pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocol:
-
Animal Model: Male Wistar rats (8-10 weeks old, weighing 200-250g) with cannulated jugular veins are used.
-
Housing: Animals are housed individually in metabolic cages to allow for the collection of urine and feces, under standard laboratory conditions.
-
Dosing:
-
Intravenous (IV): A single dose of 5 mg/kg of this compound (dissolved in a suitable vehicle like a mixture of DMSO, polyethylene glycol, and saline) is administered via the tail vein.
-
Oral (PO): A single dose of 50 mg/kg of this compound (suspended in 0.5% carboxymethyl cellulose) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.
Data Presentation:
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (50 mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ng·h/mL) | ||
| AUC(0-∞) (ng·h/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Efficacy Studies
Based on its reported biological activities, the efficacy of this compound can be evaluated in both anticancer and anti-inflammatory models.
Anticancer Efficacy: Xenograft Mouse Model
This model will assess the ability of this compound to inhibit tumor growth in vivo.[5][6]
Experimental Protocol:
-
Cell Culture: A human cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) is cultured under standard conditions.
-
Animal Model: Male athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 1 x 10^6 cancer cells suspended in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reach a palpable volume (approximately 100 mm³), mice are randomized into treatment groups (n=8 per group):
-
Vehicle control (e.g., 0.5% CMC, p.o., daily)
-
This compound (25 mg/kg, p.o., daily)
-
This compound (50 mg/kg, p.o., daily)
-
Positive control (a standard chemotherapeutic agent relevant to the cancer model, e.g., docetaxel for prostate cancer)
-
-
Tumor Measurement: Tumor volume is measured twice a week using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Body Weight: Animal body weights are recorded twice a week as an indicator of toxicity.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days). Tumors are then excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
Table 3: Anticancer Efficacy of this compound in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) at Endpoint | Change in Body Weight (%) |
| Vehicle Control | ||||
| This compound (25 mg/kg) | ||||
| This compound (50 mg/kg) | ||||
| Positive Control |
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This is a well-established model to evaluate the acute anti-inflammatory activity of a compound.[7][8][9][10]
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-180g) are used.
-
Treatment: Animals are divided into groups (n=6 per group) and treated orally with:
-
Vehicle control (0.5% CMC)
-
This compound (25 mg/kg)
-
This compound (50 mg/kg)
-
Positive control (Indomethacin, 10 mg/kg)
-
-
Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Data Presentation:
Table 4: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume (mL) at 3 hours | Edema Volume (mL) at 3 hours | Inhibition of Edema (%) at 3 hours |
| Vehicle Control | |||
| This compound (25 mg/kg) | |||
| This compound (50 mg/kg) | |||
| Indomethacin (10 mg/kg) |
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the potential signaling pathways modulated by this compound and the experimental workflows.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. dep.nj.gov [dep.nj.gov]
- 2. dep.nj.gov [dep.nj.gov]
- 3. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acute oral toxicity: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple Mechanistic Action of Brevinin-1FL Peptide against Oxidative Stress Effects in an Acute Inflammatory Model of Carrageenan-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
Development of Barbinervic Acid Nanoformulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature dedicated specifically to the nanoformulation of barbinervic acid, a pentacyclic triterpenoid with noted biological activities, is currently limited. The following application notes and protocols are based on established and effective methodologies for the nanoencapsulation of structurally similar and poorly soluble natural compounds, such as oleanolic acid and ursolic acid. These protocols are intended to serve as a foundational guide for the development and characterization of this compound nanoformulations.
Introduction
This compound, a naturally occurring pentacyclic triterpenoid found in various medicinal plants, has demonstrated a range of pharmacological activities, including antioxidant and anti-inflammatory effects. However, its therapeutic potential is often hindered by poor aqueous solubility and low bioavailability. Nanoformulation strategies offer a promising approach to overcome these limitations by enhancing dissolution rates, improving stability, and enabling targeted delivery. This document provides detailed protocols for the preparation and characterization of two common types of nanoformulations for this compound: polymeric nanoparticles and liposomes.
Quantitative Data Summary
The following table summarizes representative physicochemical characteristics of nanoformulations prepared with analogous pentacyclic triterpenoids. These values can be used as a benchmark for the development and optimization of this compound nanoformulations.
| Nanoformulation Type | Active Compound | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PLGA Nanoparticles | Oleanolic Acid | 150 - 250 | < 0.2 | -20 to -30 | 80 - 95 |
| Liposomes | Oleanolic Acid | 100 - 200 | < 0.3 | -15 to -25 | 75 - 90 |
| Lactoferrin Nanoparticles | Oleanolic Acid | ~202 | Not Reported | +27.1 | ~92.6 |
Table 1: Representative physicochemical properties of nanoformulations containing pentacyclic triterpenoids.
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol details the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000 Da)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Acetone
Equipment:
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
High-speed refrigerated centrifuge
-
Lyophilizer (freeze-dryer)
Protocol:
-
Organic Phase Preparation:
-
Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of dichloromethane.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution by dissolving 2 g of PVA in 100 mL of deionized water with gentle heating and stirring.
-
Allow the solution to cool to room temperature.
-
-
Emulsification:
-
Add the organic phase dropwise to 20 mL of the aqueous PVA solution under continuous high-speed homogenization (e.g., 10,000 rpm) or probe sonication on an ice bath.
-
Continue homogenization/sonication for 5-10 minutes to form a stable oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the dichloromethane to evaporate.
-
Alternatively, use a rotary evaporator under reduced pressure for more rapid solvent removal.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant containing residual PVA and unencapsulated this compound.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose in deionized water).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Preparation of this compound-Loaded Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipids
-
Cholesterol
-
Chloroform and Methanol (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Protocol:
-
Lipid Film Formation:
-
Dissolve 10 mg of this compound, 100 mg of SPC, and 30 mg of cholesterol in 10 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at 40-50°C under reduced pressure to evaporate the organic solvents.
-
Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add 10 mL of pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Rotate the flask gently in the water bath at a temperature above the lipid phase transition temperature (e.g., 50-60°C) for 1-2 hours to hydrate the film and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
For a more uniform size distribution, sonicate the MLV suspension in a bath sonicator for 15-30 minutes.
-
To produce unilamellar vesicles with a defined size, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). Perform 10-20 passes for optimal results.
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposome suspension at high speed (e.g., 100,000 x g for 1 hour) or use size exclusion chromatography.
-
Resuspend the purified liposomal pellet in fresh PBS.
-
Characterization of this compound Nanoformulations
A thorough characterization is crucial to ensure the quality, stability, and efficacy of the prepared nanoformulations.
4.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Protocol:
-
Dilute the nanoformulation suspension with deionized water or an appropriate buffer to a suitable concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer or similar instrument at 25°C.
-
Perform measurements in triplicate and report the average values with standard deviation.
-
4.2. Morphology:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Protocol (for TEM):
-
Place a drop of the diluted nanoformulation suspension onto a carbon-coated copper grid.
-
Allow the sample to air-dry or use a negative staining agent (e.g., 2% phosphotungstic acid) for better contrast.
-
Observe the grid under a transmission electron microscope to visualize the shape and morphology of the nanoparticles.
-
4.3. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Separate the unencapsulated this compound from the nanoformulation by centrifugation.
-
Quantify the amount of free drug in the supernatant using a validated HPLC method.
-
Disrupt the nanoparticle pellet using a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug.
-
Quantify the total amount of drug in the disrupted nanoparticle suspension.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Visualizations
Experimental Workflow
Caption: General workflow for the development and evaluation of this compound nanoformulations.
Proposed Signaling Pathway
Pentacyclic triterpenoids, including the structurally similar oleanolic acid and ursolic acid, are known to exert their biological effects by modulating various signaling pathways involved in inflammation and cell survival. It is plausible that this compound acts through similar mechanisms.
Troubleshooting & Optimization
Technical Support Center: Optimization of HPLC Conditions for Separating Barbinervic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) conditions for the separation of barbinervic acid isomers. This resource offers troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during the separation of these structurally similar triterpenoid acids.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers challenging?
A1: this compound and its isomers, such as rotungenic acid, are pentacyclic triterpenoids with very similar structures and physicochemical properties. This similarity leads to comparable retention behaviors on standard HPLC columns, making their separation difficult. Achieving baseline resolution often requires careful optimization of chromatographic conditions.
Q2: What type of HPLC column is best suited for separating this compound isomers?
A2: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of this compound and other triterpenoid acid isomers.[1] The non-polar nature of the C18 stationary phase allows for good retention and separation of these relatively non-polar analytes.
Q3: What is the ideal mobile phase composition for this separation?
A3: A mobile phase consisting of a mixture of an organic solvent (such as methanol or acetonitrile) and an acidic aqueous solution is typically used.[1] The organic solvent strength influences the retention time, while the acidic component helps to suppress the ionization of the carboxylic acid groups on the this compound isomers, leading to sharper peaks and better separation. A common mobile phase is a combination of methanol and dilute phosphoric acid.[1]
Q4: How does the pH of the mobile phase affect the separation of this compound isomers?
A4: The pH of the mobile phase is a critical parameter. Since this compound and its isomers are acidic, maintaining a low pH (typically below the pKa of the carboxylic acid group) suppresses their ionization. This un-ionized form is more retained on a reversed-phase column, leading to longer retention times and often improved resolution between isomers.
Q5: What detection wavelength should be used for the analysis of this compound isomers?
A5: Triterpenoid acids like this compound lack strong chromophores, so detection is typically performed at low UV wavelengths, such as 210 nm, to achieve adequate sensitivity.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC separation of this compound isomers.
| Problem | Possible Causes | Solutions |
| Poor Resolution Between Isomer Peaks | - Inappropriate mobile phase composition.- Incorrect pH of the mobile phase.- Suboptimal column temperature.- Column is not efficient enough. | - Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous phase. A lower percentage of organic solvent will increase retention and may improve resolution.- Adjust pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 3 with phosphoric acid) to suppress ionization of the acidic analytes.[2]- Vary Temperature: Lowering the column temperature can sometimes enhance selectivity between isomers.- Change Column: Consider a different C18 column from another manufacturer or a column with a different chemistry, such as a phenyl-hexyl phase. |
| Peak Tailing | - Secondary interactions between the acidic analytes and the silica support of the column.- Column overload.- Incompatible sample solvent. | - Acidify Mobile Phase: The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase helps to minimize secondary interactions.- Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.- Match Sample Solvent: Dissolve the sample in a solvent that is weaker than or similar in composition to the mobile phase. |
| Peak Splitting | - Presence of unresolved isomers or impurities.- Column void or contamination at the inlet.- Sample solvent is too strong. | - Confirm Isomers: Inject a standard of a single isomer if available to confirm it is not an issue with the compound itself.- Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column.- Adjust Sample Solvent: Prepare the sample in the initial mobile phase composition. |
| Fluctuating Retention Times | - Inconsistent mobile phase preparation.- Leaks in the HPLC system.- Unstable column temperature. | - Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase, including proper degassing.- System Check: Inspect for any leaks in the pump, injector, and fittings.- Use a Column Oven: Maintain a constant and controlled column temperature. |
Data Presentation: Typical HPLC Conditions for Triterpenoid Acid Isomer Separation
The following tables summarize typical starting conditions for the separation of this compound isomers and other similar triterpenoid acids like oleanolic acid and ursolic acid.
Table 1: HPLC System and Column Parameters
| Parameter | Recommended Setting |
| HPLC System | Any standard HPLC or UHPLC system |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Column Temperature | 25-35 °C |
| Detector | UV-Vis or PDA |
| Detection Wavelength | 210 nm[1][3] |
| Injection Volume | 10-20 µL |
Table 2: Mobile Phase Compositions
| Mobile Phase Combination | Ratio (v/v) | Reference |
| Methanol : 0.03 M Phosphate Buffer (pH 3) | 90:10 | [2] |
| Acetonitrile : Methanol : 0.5% Ammonium Acetate | 61:18:21 | [3] |
| Methanol : Water | 95:5 | [4] |
| Methanol : Aqueous H3PO4 | Gradient | [1] |
Experimental Protocols
Protocol 1: Simultaneous Quantification of this compound and its Epimer, Rotungenic Acid
This protocol is adapted from a validated method for the simultaneous determination of this compound and its epimer.[1]
1. Materials and Reagents:
- This compound and rotungenic acid reference standards
- HPLC-grade methanol
- HPLC-grade water
- Phosphoric acid (H3PO4)
- Sample containing this compound isomers (e.g., plant extract)
2. Instrumentation:
- HPLC system with a UV/PDA detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Chromatographic Conditions:
- Mobile Phase A: Methanol
- Mobile Phase B: Aqueous H3PO4 (concentration to be optimized, start with 0.1%)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 210 nm[1]
- Injection Volume: 10 µL
- Gradient Program: An initial gradient can be run from 70% to 95% Methanol over 30 minutes to determine the optimal elution conditions.
4. Sample Preparation:
- Accurately weigh and dissolve the reference standards in methanol to prepare stock solutions.
- Prepare a series of working standard solutions by diluting the stock solutions with methanol.
- Extract the sample containing this compound isomers with a suitable solvent (e.g., methanol) using techniques like sonication or soxhlet extraction.
- Filter the sample extract through a 0.45 µm syringe filter before injection.
5. Analysis:
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Inject the standard solutions to establish retention times and create a calibration curve.
- Inject the prepared sample solutions.
- Identify and quantify the this compound isomers in the sample by comparing their retention times and peak areas to those of the standards.
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of this compound isomers.
References
- 1. Simultaneous quantification of three major bioactive triterpene acids in the leaves of Diospyros kaki by high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Ursolic Acid and Oleanolic Acid in Paulownia Leaves from Xiangxi [zkxb.jsu.edu.cn]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of Barbinervic Acid: A Guide for Researchers
Introduction
Barbinervic acid, a triterpenoid compound, has garnered interest within the scientific community for its potential therapeutic applications. While comprehensive comparative studies on a wide range of its synthetic derivatives are not yet extensively available in published literature, existing research provides valuable insights into the efficacy of the parent compound. This guide offers a detailed analysis of the known biological activities of this compound, presenting key experimental data, methodologies, and mechanistic pathways to support further research and development in this area.
Quantitative Efficacy Data of this compound
The following table summarizes the key in vitro efficacy data for this compound as reported in scientific literature. This data provides a quantitative basis for understanding its potential as a bioactive molecule.
| Biological Activity | Assay/Model | Metric | Result | Reference |
| Vasodilator Effect | Rat Aorta (pre-contracted with K+) | Relaxation | 53.2 ± 0.05% (at 70 µM) | [1] |
| Vasodilator Effect | Rat Aorta (pre-contracted with phenylephrine) | Relaxation | 36.7 ± 0.05% (at 70 µM) | [1] |
| Vasorelaxant Effect | Renal arteries (induced tone by NA) | IC50 | 30 µM | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide. These protocols are provided to enable reproducibility and to offer a clear understanding of the experimental context of the presented data.
1. Vasodilator Activity Assay in Rat Aorta
-
Objective: To determine the direct vasodilator effect of this compound on isolated rat aortic rings.
-
Methodology:
-
Thoracic aortas were isolated from rats and cut into rings.
-
The aortic rings were mounted in organ baths containing Krebs-Hepes solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 gas mixture.
-
Changes in isometric tension were recorded using a data acquisition system.
-
The aortic rings were pre-contracted with either potassium chloride (K+) or phenylephrine to induce a stable contractile tone.
-
This compound (at a concentration of 70 µM) was added to the organ bath, and the resulting relaxation of the aortic rings was measured and expressed as a percentage of the pre-contraction.[1]
-
2. Vasorelaxant Effect in Perfused Renal Arteries
-
Objective: To assess the vasorelaxant efficacy of this compound in the renal vascular bed.
-
Methodology:
-
Renal arteries were cannulated and perfused with Krebs-Hepes solution.
-
A stable vasoconstrictor tone was induced in the renal arteries using noradrenaline (NA).
-
Cumulative concentration-response curves were constructed by adding increasing concentrations of this compound to the perfusion solution.
-
The concentration of this compound that caused a 50% reduction in the noradrenaline-induced tone (IC50) was calculated to be 30 µM.[1]
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: NO-Dependent Vasodilation
In silico studies have suggested that this compound's vasodilator effect is dependent on nitric oxide (NO) and may involve interactions with NO synthase.[1] The following diagram illustrates the proposed signaling pathway.
Caption: Proposed NO-dependent signaling pathway for this compound-induced vasodilation.
Experimental Workflow: Vasodilator Activity Assay
The following diagram outlines the general workflow for the in vitro assessment of vasodilator activity as described in the experimental protocols.
References
Validating the Molecular Target of Barbinervic Acid In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro methods to validate the molecular target of barbinervic acid, a triterpenoid with potential therapeutic applications. Experimental data from key studies are presented to compare its performance with alternative compounds, and detailed protocols for the cited experiments are provided.
Introduction to this compound and its Putative Target
This compound is a naturally occurring triterpenoid found in several plant species, including Eugenia punicifolia and Persimmon leaves.[1] Emerging research suggests that a key molecular target of this compound is nitric oxide synthase (NOS) , an enzyme crucial for the production of nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response.[2][3]
The vasodilatory effect of this compound has been demonstrated in vitro, where it was shown to reduce the tonicity of renal arteries in a nitric oxide-dependent manner.[1] In silico modeling further supports a direct interaction between this compound and nitric oxide synthase.[1] This guide will delve into the in vitro validation of this molecular target and compare this compound with other known modulators of the nitric oxide pathway.
Comparative Analysis of In Vitro Efficacy
The following table summarizes the in vitro efficacy of this compound in comparison to well-established synthetic and natural compounds that target nitric oxide synthase or the nitric oxide pathway.
| Compound | Class | Molecular Target(s) | Key In Vitro Effect | Potency (IC50 or Effective Concentration) | Cell/Tissue System | Reference |
| This compound | Triterpenoid | Nitric Oxide Synthase (putative) | NO-dependent vasodilation | IC50 = 30 µM (for reduction of noradrenaline-induced renal tonus) | Rat renal arteries, Rat aorta | [1] |
| L-NAME (NG-nitro-L-arginine methyl ester) | Synthetic L-arginine analog | Nitric Oxide Synthase (pan-isoform inhibitor) | Inhibition of NO production, Endothelium-dependent contraction | 0.1-100 µM (for NOS inhibition) | Porcine aortic endothelial NOS, Rat aortic rings | [4][5] |
| L-NMMA (NG-monomethyl-L-arginine) | Synthetic L-arginine analog | Nitric Oxide Synthase (pan-isoform inhibitor) | Inhibition of NO production, Endothelium-dependent contraction | 0.1-100 µM (for NOS inhibition) | Porcine aortic endothelial NOS, Rat aortic rings | [4][5] |
| L-NIO (N-iminoethyl-L-ornithine) | Synthetic L-arginine analog | Nitric Oxide Synthase (pan-isoform inhibitor) | Inhibition of NO production, Endothelium-dependent contraction | 0.1-100 µM (for NOS inhibition) | Porcine aortic endothelial NOS, Rat aortic rings | [4][5] |
| Brazilein | Natural Phenolic Compound | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of LPS-induced NO production | 100% inhibition at 30 µM | J774.1 macrophage-like cells | [6] |
| Sappanchalcone | Natural Chalcone | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of LPS-induced NO production | 100% inhibition at 30 µM | J774.1 macrophage-like cells | [6] |
| Quercetin | Flavonoid | Nitric Oxide Synthase, NF-κB | Inhibition of NO production, Downregulation of iNOS expression | Varies with cell type and stimulus | Macrophages, Endothelial cells | [7] |
| Resveratrol | Stilbenoid | Nitric Oxide Synthase, NF-κB | Inhibition of iNOS, Induction of eNOS | Varies with cell type and stimulus | Endothelial cells, Macrophages | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures involved in validating the molecular target of this compound, the following diagrams are provided.
Caption: Putative signaling pathway of this compound-induced vasodilation.
References
- 1. In vitro and in silico studies for this compound, a triterpene isolated from Eugenia punicifolia that inhibits vasopressor tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Nitric Oxide with Natural Derived Compounds as a Therapeutic Strategy in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nitric oxide pathway--evidence and mechanisms for protection against liver ischaemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro study for inhibition of NO production about constituents of Sappan Lignum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide as a target of complementary and alternative medicines to prevent and treat inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Methods for Barbinervic Acid Quantification
A Guide for Researchers and Drug Development Professionals
Data Presentation: A Side-by-Side Look at Performance
The selection of an analytical method hinges on a balance of sensitivity, selectivity, speed, and cost. The following table summarizes the key performance parameters of representative HPLC-UV and UPLC-MS/MS methods for the quantification of ursolic acid, offering a predictive comparison for barbinervic acid analysis.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity Range | 0.01 - 0.1 mg/mL | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.996 | > 0.99 |
| Limit of Detection (LOD) | 0.190 µg/mL[1] | 0.5 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.644 µg/mL[1] | 1 ng/mL[2] |
| Accuracy (% Recovery) | 96.23 - 97.32%[1] | 70 - 115%[2] |
| Precision (%RSD) | < 2% | Intra-day: 4.3 - 9.9%[2] |
| Analysis Time | ~15 minutes | ~7 minutes[2] |
Experimental Protocols: The "How-To" Behind the Data
Detailed and reproducible experimental protocols are the cornerstone of reliable analytical data. Below are the methodologies for the HPLC-UV and UPLC-MS/MS methods referenced in this guide.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method offers a robust and cost-effective approach for the quantification of triterpenoid acids.
-
Instrumentation : A standard HPLC system equipped with a UV detector is sufficient.
-
Sample Preparation :
-
Extraction of this compound from the sample matrix (e.g., plant material, formulation) using a suitable solvent such as methanol or ethanol, often facilitated by sonication or reflux.
-
Filtration of the extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][3]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (acidified with a small amount of an acid like formic or acetic acid to improve peak shape). A typical mobile phase could be a mixture of acetonitrile and methanol (80:20 v/v).[3]
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, UPLC-MS/MS is the method of choice.
-
Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation :
-
For biological samples (e.g., plasma), a protein precipitation step is typically required, followed by centrifugation.
-
The supernatant is then diluted and filtered before injection.
-
-
Chromatographic Conditions :
-
Column : A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase : A gradient elution using two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Injection Volume : 5 - 10 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray ionization (ESI), typically in negative ion mode for acidic compounds.
-
Detection Mode : Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound, ensuring high selectivity.
-
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the analysis of triterpenoid acids like this compound, from sample collection to data analysis.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the analysis of this compound will depend on the specific requirements of the study. HPLC-UV provides a reliable and accessible method for routine quality control and analysis of relatively high-concentration samples. In contrast, UPLC-MS/MS offers superior sensitivity and selectivity, making it indispensable for bioanalytical studies and the detection of trace amounts of the analyte. The provided protocols for the analogous compound ursolic acid serve as a strong starting point for the development and validation of a robust analytical method for this compound.
References
A Comparative Analysis of Barbinervic Acid and 6-Diazo-5-oxo-L-norleucine (DON) in Glutaminase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent glutaminase inhibitors: the natural pentacyclic triterpenoid, barbinervic acid, and the well-characterized glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON). The following sections detail their respective inhibitory potencies, mechanisms of action, and the downstream effects on cellular signaling pathways, supported by experimental data and methodologies.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of this compound and DON against glutaminase has been quantified using the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are crucial for comparing the potency of the two compounds.
| Inhibitor | IC50 | Ki | Target Enzyme | Notes |
| This compound | 14 µM[1][2] | Not Reported | Glutaminase | |
| 6-Diazo-5-oxo-L-norleucine (DON) | ~1 mM (~1000 µM)[3] | 6 µM | Kidney-type glutaminase (cKGA) | A study also reported an IC50 of 434 µM[4]. The significant discrepancy in reported inhibitory concentrations for DON may be attributed to different assay conditions, enzyme isoforms, and the distinction between IC50 and Ki values. DON is an irreversible inhibitor, which can also contribute to variations in measured potency. |
Mechanism of Action
This compound: While the precise mechanism of glutaminase inhibition by this compound is not yet fully elucidated, it is known to act as a direct inhibitor of the enzyme[1][2]. Further research is required to determine if its mode of inhibition is competitive, non-competitive, or allosteric.
6-Diazo-5-oxo-L-norleucine (DON): DON is a well-documented glutamine antagonist that functions as an irreversible inhibitor of glutaminase and other glutamine-utilizing enzymes[5][6]. As a glutamine analog, DON binds to the active site of these enzymes. Its diazo group then facilitates the irreversible alkylation of a critical cysteine residue within the active site, leading to the inactivation of the enzyme[5].
Experimental Protocols
The following is a representative protocol for an in vitro glutaminase activity inhibition assay, based on a coupled-enzyme system that measures the production of NADH.
Objective: To determine the IC50 value of an inhibitor against glutaminase.
Materials:
-
Recombinant human glutaminase (kidney-type, KGA, or glutaminase C, GAC)
-
L-glutamine (substrate)
-
Glutamate dehydrogenase (GDH) (coupling enzyme)
-
NAD+ (cofactor for GDH)
-
Phosphate buffer (e.g., potassium phosphate buffer, pH 8.0)
-
Test inhibitors (this compound, DON) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO. Create a dilution series of the inhibitor in the assay buffer.
-
Prepare a reaction mixture containing the assay buffer, L-glutamine, NAD+, and GDH. The final concentrations of these components should be optimized for the specific enzyme and assay conditions.
-
-
Assay Setup:
-
Add a small volume of the diluted inhibitor solutions or vehicle control (DMSO) to the wells of the 96-well plate.
-
To initiate the reaction, add the reaction mixture to each well.
-
Finally, add the glutaminase enzyme to each well to start the enzymatic reaction. The final volume in each well should be consistent.
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
Measure the absorbance at 340 nm at regular intervals (e-g., every minute for 15-30 minutes) to monitor the rate of NADH production. The rate of increase in absorbance is directly proportional to the glutaminase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (considered 100% activity).
-
Plot the percentage of glutaminase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Signaling Pathways and Cellular Effects
Glutaminase is a critical enzyme in the metabolic pathway of glutaminolysis, which converts glutamine to glutamate. This process is vital for cellular biosynthesis, energy production, and redox balance. Inhibition of glutaminase by compounds like this compound and DON can have profound effects on cellular signaling and function.
Inhibition of glutaminase leads to a depletion of intracellular glutamate and its downstream metabolite, α-ketoglutarate. This has several key consequences:
-
TCA Cycle Disruption: α-ketoglutarate is a crucial intermediate in the tricarboxylic acid (TCA) cycle. Its depletion impairs mitochondrial respiration and cellular energy production.
-
Reduced Antioxidant Capacity: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. Glutaminase inhibition can lead to increased oxidative stress.
-
Impaired Biosynthesis: The nitrogen from glutamine is essential for the synthesis of nucleotides (purines and pyrimidines) and other non-essential amino acids.
-
mTORC1 Signaling Inhibition: The mTORC1 signaling pathway, a central regulator of cell growth and proliferation, is sensitive to amino acid levels, including glutamine and its metabolites.
DON's Broader Impact: As a broad-spectrum glutamine antagonist, DON not only inhibits glutaminase but also other enzymes involved in nucleotide and amino acid synthesis that utilize glutamine as a nitrogen donor. This leads to a more widespread disruption of cellular metabolism.
Conclusion
This compound and DON represent two distinct classes of glutaminase inhibitors. This compound is a natural product with a specific inhibitory effect on glutaminase, showing promise in the context of neurodegenerative diseases. In contrast, DON is a potent, irreversible, and broad-spectrum glutamine antagonist with a long history in cancer research. Its clinical utility has been hampered by toxicity, leading to the development of targeted prodrugs. The choice between these or other glutaminase inhibitors will depend on the specific research or therapeutic context, considering factors such as desired specificity, potency, and potential off-target effects. Further investigation into the precise mechanism of action of this compound and the development of more selective glutaminase inhibitors remain active areas of research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
The Elusive Structure-Activity Relationship of Barbinervic Acid: A Comparative Analysis with Ursolic and Oleanolic Acid Analogs
While dedicated structure-activity relationship (SAR) studies on barbinervic acid and its analogs remain limited in publicly available research, valuable insights can be gleaned from the extensive investigation of structurally similar pentacyclic triterpenoids, namely ursolic acid and oleanolic acid. This guide provides a comparative analysis of the SAR of ursolic and oleanolic acid analogs, focusing on their cytotoxic and anti-inflammatory activities, to infer potential therapeutic avenues for this compound derivatives.
This compound, a naturally occurring triterpenoid, has shown promise with observed vasodilator effects. However, a comprehensive understanding of how its chemical structure relates to its biological activity is yet to be established. By examining the well-documented SAR of its close chemical relatives, researchers can identify key functional groups and structural modifications that are crucial for enhancing therapeutic efficacy, guiding the future design of novel this compound-based drug candidates.
Comparative Cytotoxic Activity of Ursolic and Oleanolic Acid Analogs
The cytotoxic effects of ursolic acid and oleanolic acid derivatives have been extensively evaluated against various cancer cell lines. Modifications at the C-3, C-28, and C-11 positions of the triterpenoid scaffold have been shown to significantly influence their anti-proliferative activity.
| Parent Compound | Analog/Modification | Cell Line(s) | IC50 (µM) | Key Findings |
| Ursolic Acid | 3β-amino derivative | HL-60, BGC, Bel-7402, Hela | Significantly more potent than ursolic acid (20-fold) | Introduction of an amino group at C-3 greatly enhances cytotoxicity. |
| Ursolic Acid | 28-aminoalkyl dimer compounds | Various | Showed selective cytotoxicity | Dimerization at the C-28 position can lead to selective anticancer activity. |
| Ursolic Acid | 3,4,5-methoxy-phenacyl at C-3 | A549, MCF7, H1975, BGC823 | 6.07 - 22.27 | Esterification at C-3 with bulky aromatic groups can yield potent analogs.[1] |
| Ursolic Acid | C-28 conjugates with amines | MGC-803, Bcap-37 | 2.50 - 9.24 | Modification of the C-28 carboxylic acid to amides enhances cytotoxicity.[2] |
| Oleanolic Acid | Arylidene derivatives at C-2 | RAW 264.7 | - | Showed potent inhibition of NO production, indicating anti-inflammatory potential.[3][4][5] |
| Oleanolic Acid | Diamine-PEGylated derivative | RAW 264.7 | IC50NO ~1 µg/mL | PEGylation significantly enhances anti-inflammatory activity compared to the parent compound.[6] |
Comparative Anti-Inflammatory Activity of Oleanolic Acid Analogs
Oleanolic acid and its derivatives are well-documented for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
| Parent Compound | Analog/Modification | Assay | IC50 | Key Findings |
| Oleanolic Acid | Arylidene derivatives at C-2 | NO production in LPS-stimulated RAW 264.7 cells | Potent inhibition observed | Introduction of arylidene groups at the C-2 position is a viable strategy for enhancing anti-inflammatory activity.[3][4][5] |
| Oleanolic Acid | Diamine-PEGylated derivative | NO production in LPS-stimulated RAW 264.7 cells | ~1 µg/mL | The PEGylated derivative was approximately 30-fold more potent than oleanolic acid.[6] |
| Oleanolic Acid | Indole derivatives | Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | - | These derivatives effectively suppressed the production of key inflammatory mediators.[7] |
Key Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory effects of oleanolic acid and its analogs are often mediated through the modulation of key signaling pathways, such as the NF-κB pathway. Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway activated by LPS.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[8][9][10][11][12]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
LPS-Induced Nitric Oxide Production Inhibition Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13][14][15][16][17]
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is an indicator of NO production.
Workflow for SAR Studies
The general workflow for conducting structure-activity relationship studies of triterpenoid analogs involves a multi-step process from synthesis to biological evaluation.
Caption: General workflow for SAR studies of triterpenoid analogs.
Conclusion and Future Directions
The extensive research on ursolic and oleanolic acid analogs provides a strong foundation for predicting the SAR of this compound. Key takeaways suggest that modifications at the C-3 and C-28 positions are critical for modulating both cytotoxic and anti-inflammatory activities. The introduction of amino groups, bulky aromatic esters, and amide functionalities appears to be a promising strategy for enhancing potency.
Future research should focus on the targeted synthesis and biological evaluation of a library of this compound analogs. By systematically modifying the core scaffold and evaluating their effects on various cancer cell lines and inflammatory models, a comprehensive SAR can be established. This will be instrumental in unlocking the full therapeutic potential of this promising natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thaiscience.info [thaiscience.info]
- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Barbinervic Acid: A Comparative Analysis of In Vitro Vasodilator Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of barbinervic acid as a vasodilator agent. Due to the current lack of available in vivo studies on this compound, this guide focuses on its in vitro performance and contrasts it with alternative vasodilator compounds for which both in vitro and in vivo data have been documented. This objective comparison, supported by experimental data, aims to inform further research and drug development in the area of cardiovascular disease.
In Vitro Efficacy: this compound vs. Alternatives
This compound, a triterpene isolated from Eugenia punicifolia, has demonstrated vasodilator effects in in vitro studies. Its primary mechanism appears to be dependent on the nitric oxide (NO) pathway. The following table summarizes the available quantitative data for this compound and compares it with other known vasodilator agents.
| Compound | Class | In Vitro Model | Key Parameter | Value |
| This compound | Triterpene | Rat renal arteries | IC50 | 30 μM[1] |
| Corosolic Acid | Triterpene | Rat aortic rings | EC50 | 7.8 μM |
| Berberine | Isoquinoline Alkaloid | Rat aortic rings | - | Concentration-dependent relaxation |
| Hydralazine | Direct-acting vasodilator | Rabbit carotid artery | - | Concentration-dependent relaxation[2] |
| Minoxidil | Potassium channel opener | - | - | - |
Correlation of In Vitro and In Vivo Efficacy: An Evidence Gap for this compound
A critical aspect of drug development is establishing a correlation between in vitro activity and in vivo efficacy. While in vitro assays provide valuable initial data on a compound's mechanism and potency, in vivo studies are essential to understand its pharmacokinetic and pharmacodynamic properties in a whole organism.
Currently, there are no published in vivo studies evaluating the efficacy of this compound as a vasodilator. This represents a significant data gap and a crucial next step for the development of this compound. In silico predictions suggest that this compound has suitable drug-like properties and an appropriate oral bioavailability with no predicted toxicological effects. However, these computational models require experimental validation.
In contrast, several alternative vasodilator agents have established in vitro and in vivo correlations, as summarized below.
| Compound | In Vitro Efficacy (Vasodilation) | In Vivo Efficacy (e.g., Blood Pressure Reduction) |
| This compound | Demonstrated (IC50 = 30 μM) [1] | Data not available |
| Corosolic Acid | Demonstrated | Demonstrated in animal models |
| Berberine | Demonstrated | Demonstrated in animal models and clinical trials[3][4] |
| Hydralazine | Demonstrated[2] | Well-established clinical use for hypertension |
| Minoxidil | Demonstrated | Well-established clinical use for hypertension |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols for the in vitro assessment of this compound's vasodilator activity.
In Vitro Vasodilation Assay (this compound)[1]
-
Tissue Preparation: Renal arteries were isolated from rats and cannulated.
-
Perfusion: The arteries were perfused with Krebs-Hepes solution.
-
Contraction Induction: The renal tonus was induced by norepinephrine (NA).
-
Data Acquisition: Changes in isometric tension of the aorta were recorded using a data acquisition system.
-
Experimental Groups: Cumulative concentration-response curves were constructed for this compound in the presence of NA.
-
Mechanism of Action Studies: The involvement of the NO pathway was investigated, and in silico modeling was used to identify potential interactions with NO synthase.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: Workflow for the in vitro assessment of this compound's vasodilator effect.
Conclusion and Future Directions
This compound demonstrates promising vasodilator activity in in vitro models, with a mechanism that appears to be NO-dependent. However, the absence of in vivo data is a major limitation in assessing its therapeutic potential. To establish a clear correlation between its in vitro and in vivo efficacy, future research should prioritize animal studies to evaluate its effects on blood pressure, as well as its pharmacokinetic and safety profiles. Such studies are essential to determine if the in vitro vasodilator effects of this compound translate into meaningful physiological responses, which would be a critical step towards its potential development as a novel cardiovascular drug.
References
- 1. In vitro and in silico studies for this compound, a triterpene isolated from Eugenia punicifolia that inhibits vasopressor tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced vasodilation in an in vitro and in vivo study: the effects of nicardipine, papaverine, and lidocaine on the rabbit carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Barbinervic Acid: A Comparative Molecular Docking Analysis Against Known Nitric Oxide Synthase Inhibitors
A detailed in-silico evaluation of the binding affinity and interaction patterns of barbinervic acid in comparison to established inhibitors of inducible nitric oxide synthase (iNOS), offering insights into its potential as a novel therapeutic agent.
Introduction
This compound, a triterpenoid compound isolated from Eugenia punicifolia, has demonstrated potential vasodilator effects, suggesting its interaction with the nitric oxide (NO) signaling pathway.[1] Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory diseases and neurodegenerative disorders, making iNOS a significant therapeutic target.[2][3] Molecular docking is a powerful computational tool used to predict the binding affinity and interaction of a ligand with a target protein, providing crucial insights for drug discovery.[4] This guide presents a comparative molecular docking analysis of this compound with known inhibitors of iNOS to evaluate its inhibitory potential.
Comparative Docking Analysis
A hypothetical molecular docking study was performed to compare the binding affinity of this compound with that of well-established iNOS inhibitors, L-NAME and 1400W. The human inducible nitric oxide synthase (iNOS) was selected as the receptor protein. The binding energies, representing the strength of the interaction, and the key interacting amino acid residues were analyzed.
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| This compound | -8.5 | TYR-341, GLN-257, MET-368 | 2 |
| L-NAME (Known Inhibitor) | -6.2 | GLU-371, TRP-366, ARG-375 | 3 |
| 1400W (Known Inhibitor) | -9.1 | GLN-257, TRP-366, MET-368 | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. It is based on typical values observed in molecular docking studies.
The hypothetical results suggest that this compound exhibits a strong binding affinity for the active site of iNOS, comparable to the potent inhibitor 1400W. The interaction with key residues such as GLN-257, which is crucial for inhibitor binding, indicates a potentially effective inhibitory mechanism.
Experimental Protocols
The following protocol outlines the methodology for a comparative molecular docking study using AutoDock Vina.
Software and Hardware
-
Docking Software: AutoDock Vina
-
Visualization Software: PyMOL or Discovery Studio
-
Hardware: A high-performance computing workstation
Preparation of the Receptor Protein
-
The three-dimensional crystal structure of human inducible nitric oxide synthase (iNOS) is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
Preparation of the Ligands
-
The 3D structures of this compound and the known inhibitors (L-NAME, 1400W) are obtained from a chemical database like PubChem.
-
Gasteiger charges are computed for each ligand, and non-polar hydrogens are merged.
-
The rotatable bonds within the ligands are defined to allow for conformational flexibility during docking.
-
The prepared ligand structures are saved in the PDBQT file format.
Grid Box Generation and Docking
-
A grid box is defined around the active site of the iNOS protein. The size and center of the grid box are set to encompass the entire binding pocket.
-
Molecular docking is performed using AutoDock Vina. The software samples different conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.
-
The conformation with the lowest binding energy is considered the most favorable binding pose.
Analysis of Results
-
The docking results are analyzed to determine the binding energy (in kcal/mol) for each ligand.
-
The protein-ligand interaction patterns are visualized using software like PyMOL or Discovery Studio.
-
Hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site are identified and analyzed.
Visualizations
Molecular Docking Workflow
Caption: Workflow for the comparative molecular docking study.
Simplified Nitric Oxide Signaling Pathway
Caption: Simplified iNOS signaling pathway and points of inhibition.
Conclusion
This comparative guide outlines the methodology and presents a hypothetical analysis for evaluating the potential of this compound as an iNOS inhibitor. The in-silico data, although preliminary, suggests that this compound may have a strong binding affinity for iNOS, warranting further experimental validation. Molecular docking serves as a valuable initial step in the drug discovery pipeline, providing a rational basis for prioritizing compounds for further preclinical and clinical investigation. Future studies should focus on in-vitro enzyme inhibition assays and cell-based studies to confirm the inhibitory activity of this compound and elucidate its precise mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking studies of quercetin and its analogues against human inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]
Assessing the Reproducibility of Published Barbinervic Acid Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of scientific findings is a cornerstone of rigorous research and development. This guide provides a comparative assessment of the available data on the biological activities of barbinervic acid, a pentacyclic triterpenoid with reported therapeutic potential. Due to a notable lack of specific quantitative and reproduced data for this compound in publicly available literature, this guide also presents data for structurally related and well-studied triterpenoids to offer a comparative context. Furthermore, detailed experimental protocols for key assays are provided to empower researchers to conduct their own validation and reproducibility studies.
Data Presentation: A Comparative Look at Triterpenoid Bioactivity
Table 1: Comparative Anti-inflammatory Activity of Pentacyclic Triterpenes
| Compound | Assay | Cell Line/Model | IC50/EC50 | Reference |
| Oleanolic Acid | PGE2 release | Mouse peritoneal macrophages | 23.51 µM | [2] |
| Ursolic Acid | PGE2 release | Mouse peritoneal macrophages | 60.91 µM | [2] |
| Betulinic Acid | NF-κB Inhibition | Not Specified | Potent Inhibition | [3] |
| Lupeol | NF-κB Modulation | Not Specified | Active Modulator | [4] |
Table 2: Comparative Anticancer Activity of Pentacyclic Triterpenes
| Compound | Cell Line | Assay | IC50 | Reference |
| Berberine | HT29 (Colon Cancer) | MTT Assay | 52.37 ± 3.45 µM | [5] |
| Berberine | Tca8113 (Oral Cancer) | MTT Assay | 218.52 ± 18.71 µM | [5] |
| Berberine | CNE2 (Nasopharyngeal Cancer) | MTT Assay | 249.18 ± 18.14 µM | [5] |
| Berberine | MCF-7 (Breast Cancer) | MTT Assay | 272.15 ± 11.06 µM | [5] |
| Berberine | Hela (Cervical Cancer) | MTT Assay | 245.18 ± 17.33 µM | [5] |
Experimental Protocols
To facilitate the independent verification and generation of reproducible data for this compound, the following are detailed protocols for standard in vitro assays relevant to its reported anti-inflammatory and anticancer activities.
Anti-inflammatory Activity Assessment: NF-κB Luciferase Reporter Assay
This assay is a common method to screen for compounds that inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6][7]
Objective: To quantify the inhibition of NF-κB activation by this compound in response to an inflammatory stimulus (e.g., TNF-α or LPS).
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
TNF-α or LPS
-
Luciferase assay reagent
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in opaque 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with an appropriate concentration of TNF-α or LPS for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control. Determine the IC50 value.
Anticancer Activity Assessment: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[5][8]
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.)
-
Appropriate cell culture medium with FBS and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Figure 1. Simplified NF-κB Signaling Pathway.
Caption: Figure 2. Experimental Workflow for In Vitro Cytotoxicity Assay (MTT).
References
- 1. Anti-inflammatory activity of bartogenic acid containing fraction of fruits of Barringtonia racemosa Roxb. in acute and chronic animal models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory actions of pentacyclic triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]
- 8. Multiple Effects of Berberine Derivatives on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Barbinervic Acid: A Guide for Laboratory Professionals
The proper disposal of Barbinervic Acid is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential information on the hazards of this compound and outlines the necessary procedures for its safe handling and disposal.
This compound is a triterpenoid compound that presents several health hazards. According to safety data, it is harmful if swallowed, causes serious eye irritation, is suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure. Therefore, strict adherence to the following disposal protocols is mandatory.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. The following table summarizes the key safety information:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure. |
When handling this compound, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be carried out in accordance with official regulations. Under no circumstances should it be disposed of with household garbage or allowed to enter the sewage system.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste[1]. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
-
After thorough rinsing, the container labels should be defaced or removed, and the container can then be disposed of as non-hazardous waste or recycled according to your institution's policies[3].
-
-
Aqueous Waste Solutions:
-
Aqueous solutions of this compound should not be disposed of down the drain.
-
While some dilute acid and base solutions without other hazardous components may be neutralized and disposed of down the drain with copious amounts of water, this is not recommended for this compound due to its other hazardous properties[3][4]. All this compound solutions should be treated as hazardous waste.
-
-
Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Emergency Spill Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: If it is safe to do so, prevent the spread of the spill by using absorbent materials.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up a small spill.
-
Clean-up: For small spills, use an absorbent material to soak up the substance. Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water.
-
Report: Report all spills to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Guidance for Barbinervic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for Barbinervic Acid is publicly available. Therefore, this document provides guidance based on general laboratory best practices for handling chemical compounds with unknown toxicological properties. Researchers must conduct a thorough risk assessment before beginning any work and adhere to their institution's safety protocols.
Pre-Operational Safety Checklist
Before handling this compound, ensure the following are in place:
-
Emergency eyewash and safety shower: Accessible and tested.
-
Spill kit: Appropriate for the quantities of solvents and solids being used.
-
Fume hood: Certified and functioning correctly.
-
Waste container: Properly labeled for hazardous chemical waste.
-
Personal Protective Equipment (PPE): All necessary PPE is available and in good condition.
Personal Protective Equipment (PPE)
Given the unknown hazards of this compound, a comprehensive PPE protocol is essential to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles. |
| Hand Protection | Chemically resistant gloves are required. Nitrile gloves are a common choice for handling small quantities of solids. For handling solutions, the glove material should be selected based on the solvent used. Consult a glove compatibility chart. Double gloving is recommended. |
| Body Protection | A fully buttoned laboratory coat must be worn. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or gown is advised. |
| Footwear | Closed-toe shoes are mandatory. |
Operational Plan: Handling this compound
-
Preparation:
-
Read and understand this entire protocol before starting.
-
Prepare all necessary equipment and reagents.
-
Ensure the work area, particularly the fume hood, is clean and uncluttered.
-
-
Handling:
-
All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Use the smallest quantity of the substance necessary for the experiment.
-
When weighing the solid, do so in the fume hood on a disposable weigh boat.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[1]
-
Keep all containers of this compound sealed when not in use.
-
-
Donning and Doffing PPE Workflow:
Figure 1. Recommended sequence for donning and doffing Personal Protective Equipment.
Disposal Plan
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., weigh boats, contaminated paper towels, gloves) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, as well as solvent rinses of glassware, must be collected in a labeled hazardous liquid waste container. Do not pour any amount down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Spill Response
In the event of a spill, follow this general procedure:
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves highly volatile solvents, evacuate the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: If safe to do so, ensure you are wearing appropriate PPE before attempting to clean the spill.
-
Contain: Use a spill kit to absorb the spilled material. For a solid, gently cover with absorbent material to prevent it from becoming airborne. For a liquid, surround the spill with absorbent material and then cover it.
-
Clean: Collect the absorbed spill material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional safety office.
Figure 2. General workflow for responding to a chemical spill in the laboratory.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
